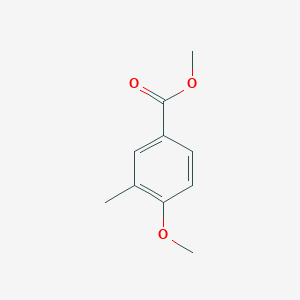

Methyl 4-methoxy-3-methylbenzoate

Description

BenchChem offers high-quality Methyl 4-methoxy-3-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methoxy-3-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-6-8(10(11)13-3)4-5-9(7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJGLTXKVDHVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501999 | |

| Record name | Methyl 4-methoxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70347-04-5 | |

| Record name | Methyl 4-methoxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 4-methoxy-3-methylbenzoate (CAS 70347-04-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Methyl 4-methoxy-3-methylbenzoate. Due to the limited availability of experimental data for this specific compound in public literature, this document combines reported data with predicted properties and methodologies derived from closely related analogs.

Core Physicochemical Properties

Table 1: Physicochemical Properties of Methyl 4-methoxy-3-methylbenzoate

| Property | Value | Unit | Source/Method |

| Molecular Formula | C₁₀H₁₂O₃ | - | NIST[2] |

| Molecular Weight | 180.20 | g/mol | Cheméo[1] |

| Normal Melting Point (Tf) | 348.31 | K | Joback Method (Predicted)[1] |

| Normal Boiling Point (Tb) | 563.55 | K | Joback Method (Predicted)[1] |

| Critical Pressure (Pc) | 2928.17 | kPa | Joback Method (Predicted)[1] |

| Critical Temperature (Tc) | 776.08 | K | Joback Method (Predicted)[1] |

| Critical Volume (Vc) | 0.529 | m³/kmol | Joback Method (Predicted)[1] |

| Enthalpy of Vaporization (Hvap) | 53.02 | kJ/mol | Joback Method (Predicted)[1] |

| Enthalpy of Fusion (Hfus) | 18.89 | kJ/mol | Joback Method (Predicted)[1] |

| LogP (Octanol/Water Partition) | 1.790 | - | Crippen Method (Predicted)[1] |

| Water Solubility (Log10ws) | -2.31 | mol/l | Crippen Method (Predicted)[1] |

| McGowan's Characteristic Volume | 141.310 | ml/mol | McGowan Method (Predicted)[1] |

| Non-polar Retention Index | 1493.00 | - | NIST Webbook[3] |

Note: Many of the properties listed are predicted using computational methods (Joback, Crippen, McGowan) and should be confirmed by experimental validation.

Synthesis and Experimental Protocols

The primary route for synthesizing Methyl 4-methoxy-3-methylbenzoate is the esterification of its corresponding carboxylic acid, 4-methoxy-3-methylbenzoic acid. This precursor is a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.[4]

General Fischer Esterification Protocol

Fischer esterification is a standard method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (which also serves as the solvent).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the stirring solution.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel.

A similar protocol for an isomeric compound, methyl 3-methoxy-4-methylbenzoate, involves stirring the corresponding acid in methanol with acetyl chloride for an extended period.[5] Another approach utilizes a modified Montmorillonite K10 solid acid catalyst for the esterification of substituted benzoic acids, offering an alternative to mineral acids.[6]

Spectroscopic Analysis (Predicted)

While specific spectra for Methyl 4-methoxy-3-methylbenzoate are not widely published, its structural features allow for the prediction of key spectroscopic signatures based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl/methoxy groups.

-

Three aromatic protons would appear as multiplets or distinct doublets/singlets in the ~6.8-7.9 ppm region.

-

A singlet for the methoxy group (-OCH₃) would be expected around 3.8-3.9 ppm.

-

A singlet for the ester methyl group (-COOCH₃) would also appear in a similar region, typically around 3.9 ppm.

-

A singlet for the aromatic methyl group (-CH₃) would be upfield, around 2.2-2.4 ppm.

-

-

¹³C NMR: The carbon NMR would show ten distinct signals.

-

The carbonyl carbon of the ester would be the most downfield signal, expected around 166-168 ppm.

-

Aromatic carbons would appear in the ~110-160 ppm range, with carbons attached to oxygen being more downfield.

-

The methoxy and ester methyl carbons would have signals around 51-56 ppm.

-

The aromatic methyl carbon would be the most upfield signal, around 15-22 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

A strong C=O stretch from the ester group at approximately 1720-1730 cm⁻¹.

-

C-O stretching vibrations for the ester and ether linkages in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

-

Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-H stretching from the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 180. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 149, and the loss of the carbomethoxy group (-COOCH₃, m/z 59) to give a fragment at m/z 121.

Potential Applications in Drug Discovery

While Methyl 4-methoxy-3-methylbenzoate itself has no widely reported biological activity, substituted benzoic acid derivatives are significant scaffolds in medicinal chemistry. For instance, derivatives of the related 3,5-Dibromo-4-methoxybenzoic acid are being investigated as potential histone deacetylase (HDAC) inhibitors for anticancer applications.[7] The structural motifs present in Methyl 4-methoxy-3-methylbenzoate make it a candidate for inclusion in compound libraries for screening against various biological targets.

Safety and Handling

Specific toxicity data for Methyl 4-methoxy-3-methylbenzoate is not available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Methyl 4-methoxy-3-methylbenzoate is a compound for which detailed experimental data is sparse in public domains. The information presented in this guide, based on a combination of available data and computational predictions, serves as a foundational resource for researchers. Its synthesis is achievable through standard esterification procedures, and its structural similarity to biologically active molecules suggests its potential as a building block in medicinal chemistry and materials science. Further experimental validation of its properties and exploration of its biological activity are warranted.

References

physical and chemical properties of Methyl 4-methoxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-methoxy-3-methylbenzoate, a valuable compound in various research and development applications. This document details its key characteristics, supported by experimental data and protocols, to assist researchers and professionals in its effective utilization.

Core Physical and Chemical Properties

Methyl 4-methoxy-3-methylbenzoate is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1][2][3] Its chemical structure consists of a benzene ring substituted with a methoxy group at the fourth position, a methyl group at the third position, and a methyl ester group.

Physical Properties

The physical characteristics of Methyl 4-methoxy-3-methylbenzoate are summarized in the table below. The compound typically presents as a white to off-white crystalline powder.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Melting Point | 50-54 °C | [1] |

| Boiling Point | 119-120 °C at 1 mmHg | [1] |

| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [1] |

| Refractive Index (Predicted) | 1.5295 | [1] |

| Flash Point | > 230 °F (> 110 °C) | [1] |

| Appearance | White to Almost white powder/crystal | [1] |

| CAS Number | 3556-83-0 (for 3-methoxy-4-methyl isomer), 70347-04-5 | [1][3][4] |

Note on Isomers: It is crucial to distinguish Methyl 4-methoxy-3-methylbenzoate from its isomer, Methyl 3-methoxy-4-methylbenzoate (CAS: 3556-83-0).[1][3] The physical and chemical properties of these isomers can differ significantly. The data presented here is for the 4-methoxy-3-methyl isomer where available.

Chemical and Spectroscopic Properties

The chemical properties are largely defined by the ester and aromatic ether functional groups. Spectroscopic data is essential for the identification and characterization of this compound.

| Property | Data | Source |

| IUPAC Name | methyl 4-methoxy-3-methylbenzoate | |

| Synonyms | 4-Methyloxy-3-methylbenzoic acid, methyl ester | [2] |

| InChI | InChI=1S/C10H12O3/c1-7-6-8(10(11)13-3)4-5-9(7)12-2/h4-6H,1-3H3 | [2] |

| InChIKey | NRJGLTXKVDHVPG-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)c1ccc(OC)c(C)c1 | [2] |

| ¹H NMR (Predicted) | δ (ppm): 2.2 (s, 3H, Ar-CH₃), 3.85 (s, 3H, COOCH₃), 3.9 (s, 3H, Ar-OCH₃), 6.9 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H) | |

| ¹³C NMR (Predicted) | δ (ppm): 16.0 (Ar-CH₃), 52.0 (COOCH₃), 55.5 (Ar-OCH₃), 110.0, 122.0, 128.0, 130.0, 131.0, 162.0 (Ar-C), 167.0 (C=O) | |

| Mass Spectrum (m/z) | 180 (M+), 149, 121, 91 | [3] |

| IR Spectrum (cm⁻¹) | ~2950 (C-H), ~1720 (C=O, ester), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether) |

Experimental Protocols

Detailed experimental procedures are vital for the synthesis and analysis of Methyl 4-methoxy-3-methylbenzoate.

Synthesis of Methyl 4-methoxy-3-methylbenzoate

A common method for the synthesis of this compound is through the esterification of 4-methoxy-3-methylbenzoic acid.[5]

Materials:

-

4-methoxy-3-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Acetyl chloride[6]

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-3-methylbenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-methoxy-3-methylbenzoate.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure compound.

Another described method involves the methylation of the corresponding hydroxybenzoic acid using dimethyl sulphate in the presence of a base.[7]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: Use a suitable capillary column (e.g., VF-5MS). A typical temperature program would be: initial temperature of 60°C, ramp to 270°C.[8]

-

MS Detection: Acquire mass spectra in electron ionization (EI) mode.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 4-methoxy-3-methylbenzoate via Fischer esterification.

Caption: General workflow for the synthesis of Methyl 4-methoxy-3-methylbenzoate.

Safety Information

Methyl 4-methoxy-3-methylbenzoate should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

This guide provides a foundational understanding of Methyl 4-methoxy-3-methylbenzoate for research and development purposes. For specific applications, further investigation and optimization of protocols may be necessary.

References

- 1. METHYL 3-METHOXY-4-METHYLBENZOATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemeo.com [chemeo.com]

- 3. Methyl 3-methoxy-4-methylbenzoate [webbook.nist.gov]

- 4. METHYL 4-METHOXY-3-METHYLBENZOATE | 70347-04-5 [chemicalbook.com]

- 5. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 6. prepchem.com [prepchem.com]

- 7. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 8. Methyl 4-methoxy-3-methylbenzoate [webbook.nist.gov]

An In-depth Technical Guide on Methyl 4-methoxy-3-methylbenzoate

This guide provides essential physicochemical data for Methyl 4-methoxy-3-methylbenzoate, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of Methyl 4-methoxy-3-methylbenzoate are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C10H12O3 | [1] |

| Molecular Weight | 180.2005 g/mol | [1] |

Logical Relationship of Compound Identifiers

The following diagram illustrates the relationship between the compound name and its fundamental molecular identifiers.

This document serves as a concise reference for the key molecular data of Methyl 4-methoxy-3-methylbenzoate. No experimental protocols or signaling pathways are described as the requested information is purely informational.

References

1H NMR spectrum of Methyl 4-methoxy-3-methylbenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-methoxy-3-methylbenzoate

For researchers, scientists, and drug development professionals, understanding the precise chemical structure of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of Methyl 4-methoxy-3-methylbenzoate, including predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding proton signals.

Data Presentation: Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for Methyl 4-methoxy-3-methylbenzoate, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), with predicted multiplicities and coupling constants (J) in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.8 | 1H | d | ~8.5 |

| H-2 | ~7.7 | 1H | d | ~2.0 |

| H-6 | ~6.9 | 1H | dd | ~8.5, ~2.0 |

| OCH₃ (ester) | ~3.9 | 3H | s | - |

| OCH₃ (ether) | ~3.8 | 3H | s | - |

| Ar-CH₃ | ~2.2 | 3H | s | - |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following is a detailed methodology for the acquisition of a ¹H NMR spectrum of a small organic molecule like Methyl 4-methoxy-3-methylbenzoate.

1. Sample Preparation:

-

Weigh approximately 5-20 mg of the solid Methyl 4-methoxy-3-methylbenzoate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small, clean vial.

-

To ensure a homogeneous solution, the vial can be gently agitated or vortexed.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), pulse width, and acquisition time.

-

Acquire the free induction decay (FID) signal.

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants for split signals.

Mandatory Visualization: Molecular Structure and ¹H NMR Signal Correlation

The following diagram illustrates the chemical structure of Methyl 4-methoxy-3-methylbenzoate and the logical correlation of each unique proton environment to its predicted signal in the ¹H NMR spectrum.

Caption: Correlation of protons in Methyl 4-methoxy-3-methylbenzoate to their predicted ¹H NMR signals.

An In-depth Technical Guide to the 13C NMR Spectral Data of Methyl 4-methoxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-methoxy-3-methylbenzoate. The information presented herein is essential for the structural elucidation and characterization of this compound, which is of interest in various chemical and pharmaceutical research domains. This document outlines the predicted chemical shifts, presents a standardized experimental protocol for data acquisition, and includes a visual representation of the molecular structure with corresponding spectral assignments.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency, resulting in a distinct peak in the spectrum. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of the carbon atom.

The predicted 13C NMR chemical shifts for Methyl 4-methoxy-3-methylbenzoate are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data from structurally similar compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-decoupled) |

| C1 (C=O) | 167.0 | Singlet |

| C2 (C-COOCH3) | 129.5 | Singlet |

| C3 (C-CH3) | 130.5 | Singlet |

| C4 (C-OCH3) | 162.0 | Singlet |

| C5 (CH) | 111.0 | Singlet |

| C6 (CH) | 128.0 | Singlet |

| C7 (Ar-CH3) | 16.5 | Singlet |

| C8 (Ar-OCH3) | 55.5 | Singlet |

| C9 (COOCH3) | 52.0 | Singlet |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for the acquisition of a 13C NMR spectrum for a small organic molecule such as Methyl 4-methoxy-3-methylbenzoate.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of the purified Methyl 4-methoxy-3-methylbenzoate sample. The exact amount will depend on the sensitivity of the NMR spectrometer.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a well-defined solvent peak for referencing. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is sufficient to be within the detection region of the spectrometer's probe (typically 4-5 cm).

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak.

2.2. Instrument Setup and Data Acquisition

The following steps are based on a typical modern NMR spectrometer.[1]

-

Instrument Initialization: Insert the NMR tube into the spectrometer's probe.

-

Locking: The spectrometer's lock system is engaged to stabilize the magnetic field by monitoring the deuterium signal from the solvent.

-

Tuning and Matching: The probe is tuned to the 13C frequency and matched to the spectrometer's electronics to ensure maximum signal transmission.[1]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used for routine 13C NMR.[2]

-

Acquisition Time (at): Typically set between 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei between scans.[1] For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.[2]

-

Number of Scans (ns): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.[2][3]

-

Spectral Width (sw): A typical spectral width for 13C NMR is around 200-250 ppm to encompass the full range of organic chemical shifts.[3]

-

-

Data Acquisition: The experiment is initiated, and the free induction decay (FID) signal is collected.

2.3. Data Processing

-

Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., 77.16 ppm for CDCl₃).

-

Peak Picking: The chemical shifts of the individual peaks are identified and listed.

Molecular Structure and 13C NMR Assignments

The following diagram illustrates the chemical structure of Methyl 4-methoxy-3-methylbenzoate with each carbon atom numbered. This numbering corresponds to the assignments presented in the data table above.

Caption: Chemical structure of Methyl 4-methoxy-3-methylbenzoate with carbon numbering.

References

An In-depth Technical Guide to the FT-IR Analysis of Methyl 4-methoxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 4-methoxy-3-methylbenzoate. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for the analysis. Due to the limited availability of public experimental spectra for this specific compound, the quantitative data presented is based on established characteristic frequencies for its constituent functional groups.

Introduction to the FT-IR Spectroscopy of Methyl 4-methoxy-3-methylbenzoate

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule.

Methyl 4-methoxy-3-methylbenzoate is an aromatic ester with several key functional groups that give rise to a characteristic FT-IR spectrum: the ester group (-COOCH₃), the methoxy group (-OCH₃), the methyl group (-CH₃), and the substituted benzene ring. Analysis of the positions, intensities, and shapes of the absorption bands in its FT-IR spectrum allows for the confirmation of its chemical structure and the assessment of its purity.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for Methyl 4-methoxy-3-methylbenzoate. These predictions are derived from the known vibrational frequencies of similar aromatic esters and substituted benzene derivatives.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3000 - 2850 | Medium - Weak | C-H Stretch | Aromatic and Aliphatic C-H |

| 1725 - 1705 | Strong | C=O Stretch | Ester Carbonyl |

| 1610 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | Medium | C-H Bend | Aliphatic CH₂ and CH₃ |

| 1280 - 1250 | Strong | Asymmetric C-O-C Stretch | Ester |

| 1150 - 1050 | Strong | Symmetric C-O-C Stretch | Ester and Methoxy Ether |

| 850 - 750 | Strong | C-H Out-of-plane Bend | Substituted Aromatic Ring |

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining the FT-IR spectrum of a solid organic compound such as Methyl 4-methoxy-3-methylbenzoate using the KBr pellet method.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Spatula and analytical balance

-

Sample of Methyl 4-methoxy-3-methylbenzoate

-

Acetone (for cleaning)

3.2. Procedure

-

Sample Preparation:

-

Weigh approximately 1-2 mg of Methyl 4-methoxy-3-methylbenzoate.

-

Weigh approximately 100-200 mg of dry, infrared-grade KBr.

-

Grind the KBr in an agate mortar to a fine powder.

-

Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogenous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the sample-KBr mixture to the pellet-forming die.

-

Ensure the surface of the mixture is level.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired range (e.g., 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualizing the Analytical Workflow and Structural-Spectral Relationships

The following diagrams illustrate the logical flow of the FT-IR analysis and the relationship between the molecular structure of Methyl 4-methoxy-3-methylbenzoate and its expected FT-IR spectrum.

Caption: Experimental workflow for FT-IR analysis.

Caption: Structure-Spectrum Correlation.

Navigating the Mass Spectrometry of Methyl 4-methoxy-3-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of mass spectrometry as applied to Methyl 4-methoxy-3-methylbenzoate, a compound of interest in various chemical and pharmaceutical research domains. Due to the current unavailability of a publicly accessible, detailed mass spectrum for Methyl 4-methoxy-3-methylbenzoate, this document will establish a foundational framework, including a generalized experimental protocol and a theoretical fragmentation pathway based on the analysis of structurally similar compounds. This guide will be updated with quantitative data and specific fragmentation analysis as soon as reliable experimental data becomes available.

Introduction to the Mass Spectrometry of Aromatic Esters

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of Methyl 4-methoxy-3-methylbenzoate, electron ionization (EI) is a common technique that involves bombarding the molecule with a high-energy electron beam. This process generates a molecular ion (M+•) and a series of fragment ions, the pattern of which provides a unique fingerprint of the molecule's structure.

The fragmentation of aromatic esters like Methyl 4-methoxy-3-methylbenzoate is influenced by the stability of the aromatic ring and the nature of its substituents. The methoxy, methyl, and methyl ester groups will direct the fragmentation pathways, leading to the formation of characteristic ions.

Theoretical Fragmentation Pathway

The molecular formula for Methyl 4-methoxy-3-methylbenzoate is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol .[1] Upon electron ionization, the initial event is the formation of the molecular ion at m/z 180. The subsequent fragmentation is predicted to proceed through several key pathways, driven by the loss of stable neutral molecules and radicals.

A logical fragmentation workflow is as follows:

Caption: Predicted electron ionization fragmentation pathway of Methyl 4-methoxy-3-methylbenzoate.

Key Predicted Fragment Ions

Based on the analysis of related benzoate esters, the following key fragment ions are anticipated in the mass spectrum of Methyl 4-methoxy-3-methylbenzoate. The relative abundance of these ions will be critical for confirming the structure.

| m/z | Proposed Ion Structure/Formula | Neutral Loss | Notes |

| 180 | [C₁₀H₁₂O₃]⁺• | - | Molecular Ion (M⁺•) |

| 165 | [C₉H₉O₃]⁺ | •CH₃ | Loss of a methyl radical from either the aromatic ring or the methoxy group. |

| 149 | [C₉H₉O₂]⁺ | •OCH₃ | Loss of the methoxy radical from the ester group. This is a common fragmentation for methyl esters. |

| 137 | [C₈H₉O₂]⁺ | CO | Subsequent loss of carbon monoxide from the m/z 165 fragment. |

| 121 | [C₈H₉O]⁺ | •COOCH₃ | Loss of the entire methyl ester group. |

Experimental Protocol: A Generalized Approach

The following section outlines a standard protocol for acquiring the mass spectrum of Methyl 4-methoxy-3-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of Methyl 4-methoxy-3-methylbenzoate in a high-purity volatile solvent such as methanol or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

4.2. Gas Chromatography (GC) Conditions

A typical GC method for the analysis of this type of compound is as follows:

| Parameter | Value |

| Column | VF-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp to 270 °C at 10 °C/min, hold for 5 min[2] |

4.3. Mass Spectrometry (MS) Conditions

The mass spectrometer settings should be optimized for the detection of the expected fragments.

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

4.4. Experimental Workflow

The overall experimental process can be visualized as follows:

Caption: A generalized workflow for the GC-MS analysis of Methyl 4-methoxy-3-methylbenzoate.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the anticipated mass spectrometric behavior of Methyl 4-methoxy-3-methylbenzoate and a robust experimental protocol for its analysis. The definitive characterization of its fragmentation pattern awaits the acquisition and publication of experimental mass spectral data. Future work will involve performing the described GC-MS analysis to obtain the mass spectrum, which will then be used to populate the data tables, refine the fragmentation pathway, and provide a comprehensive analytical resource for the scientific community.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-methoxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-methoxy-3-methylbenzoate, a significant aromatic ester in chemical synthesis and research. While a complete set of experimental spectroscopic data is not publicly available, this document outlines the expected analytical data and the methodologies that would be employed for its definitive structural confirmation.

Compound Identification

Methyl 4-methoxy-3-methylbenzoate is identified by the following key parameters:

| Property | Value |

| Chemical Name | Methyl 4-methoxy-3-methylbenzoate |

| CAS Number | 70347-04-5 |

| Molecular Formula | C₁₀H₁₂O₃[1] |

| Molecular Weight | 180.20 g/mol [1] |

| SMILES | COC(=O)c1ccc(OC)c(C)c1[1] |

| InChIKey | NRJGLTXKVDHVPG-UHFFFAOYSA-N[1] |

Predicted Spectroscopic Data and Structure Elucidation

The definitive structure of Methyl 4-methoxy-3-methylbenzoate is determined through a combination of spectroscopic techniques. Below are the predicted data based on the known structure, which would be confirmed by experimental analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | d | 1H | Ar-H (ortho to -COOCH₃) |

| ~ 7.7 | dd | 1H | Ar-H (ortho to -COOCH₃, meta to -OCH₃) |

| ~ 6.9 | d | 1H | Ar-H (ortho to -OCH₃) |

| 3.89 | s | 3H | -OCH₃ (ester) |

| 3.85 | s | 3H | -OCH₃ (ether) |

| 2.25 | s | 3H | Ar-CH₃ |

Interpretation: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene ring. The downfield shifts of the two protons ortho to the electron-withdrawing ester group are anticipated. Two sharp singlets in the aliphatic region would correspond to the two methoxy groups (one from the ester and one from the ether) and a singlet for the aromatic methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 167.0 | C=O (ester) |

| ~ 160.0 | Ar-C (para to -COOCH₃, attached to -OCH₃) |

| ~ 131.0 | Ar-C (ortho to -COOCH₃) |

| ~ 129.0 | Ar-C (ipso, attached to -COOCH₃) |

| ~ 125.0 | Ar-C (meta to -COOCH₃, attached to -CH₃) |

| ~ 110.0 | Ar-C (ortho to -OCH₃) |

| ~ 55.5 | -OCH₃ (ether) |

| ~ 52.0 | -OCH₃ (ester) |

| ~ 16.0 | Ar-CH₃ |

Interpretation: The ¹³C NMR spectrum is predicted to show ten distinct carbon signals. The carbonyl carbon of the ester group would appear at the most downfield position. The six aromatic carbons would have characteristic shifts based on their substitution pattern. The three aliphatic carbons corresponding to the two methoxy groups and the methyl group would be observed in the upfield region.

Infrared (IR) Spectroscopy

Predicted IR Data (KBr, cm⁻¹)

| Frequency (cm⁻¹) | Functional Group |

| ~ 2950-2850 | C-H stretch (aliphatic) |

| ~ 1720 | C=O stretch (ester) |

| ~ 1600, 1500, 1450 | C=C stretch (aromatic) |

| ~ 1250 | C-O stretch (ester, ether) |

Interpretation: The IR spectrum would be expected to show a strong absorption band around 1720 cm⁻¹ characteristic of the ester carbonyl group. Bands corresponding to aromatic C=C stretching and aliphatic C-H stretching would also be prominent. The presence of C-O stretching bands would further support the presence of the ester and ether functionalities.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (EI)

| m/z | Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

Interpretation: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak at m/z 180, corresponding to the molecular weight of the compound. Key fragmentation patterns would include the loss of the methoxy group (m/z 149) and the carbomethoxy group (m/z 121), which are characteristic of methyl benzoates.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the structure elucidation of Methyl 4-methoxy-3-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: Approximately 10-20 mg of the sample would be dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The ¹H NMR spectrum would be acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans would be collected and Fourier transformed.

-

¹³C NMR Acquisition: The ¹³C{¹H} NMR spectrum would be acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans would be collected and Fourier transformed.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample would be placed directly onto the diamond crystal of the UATR.

-

Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans would be co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific ISQ single quadrupole GC-MS system (or equivalent).

-

Sample Introduction: The sample would be introduced via a heated direct insertion probe or after separation on a GC column (e.g., a 30 m x 0.25 mm DB-5ms column).

-

Ionization: Electron ionization (EI) would be performed at 70 eV.

-

Mass Analysis: The mass spectrum would be scanned over a mass range of m/z 40-400.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for its elucidation.

Caption: Molecular structure of Methyl 4-methoxy-3-methylbenzoate.

Caption: Workflow for the structure elucidation of an organic compound.

References

solubility of Methyl 4-methoxy-3-methylbenzoate in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 4-methoxy-3-methylbenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust qualitative assessment based on structurally similar compounds, a detailed experimental protocol for determining its solubility, and a predictive framework based on solvent polarity.

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Methyl 4-methoxy-3-methylbenzoate possesses both polar and non-polar characteristics. The ester, methoxy, and aromatic ring components introduce polarity, while the methyl and benzene ring backbone contribute to its non-polar nature. This amphiphilic character suggests a broad solubility profile in various organic solvents.

Qualitative Solubility Assessment

-

Methyl p-anisate (Methyl 4-methoxybenzoate): This compound is described as being "soluble in organic solvents, oils" and specifically "soluble in ethanol"[1].

-

Methyl 4-methylbenzoate: This related compound is noted to be "soluble in common organic solvents"[2].

Based on these analogs, it is highly probable that Methyl 4-methoxy-3-methylbenzoate exhibits good solubility in a range of common organic solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of Methyl 4-methoxy-3-methylbenzoate in a variety of organic solvents, categorized by their polarity. This serves as a predictive guide for solvent selection in experimental settings.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| High Polarity | |||

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding and strong dipole-dipole interactions. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, with a slightly lower polarity.[1] |

| Acetone | Polar Aprotic | Soluble | Strong dipole moment allows for effective solvation of the polar groups in the solute. |

| Medium Polarity | |||

| Ethyl Acetate | Polar Aprotic | Soluble | As an ester itself, it shares structural similarities, promoting miscibility. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Effective at dissolving a wide range of organic compounds with moderate polarity. |

| Low Polarity | |||

| Toluene | Non-polar Aromatic | Soluble | The aromatic nature of toluene will interact favorably with the benzene ring of the solute. |

| Hexane | Non-polar Aliphatic | Sparingly Soluble | The significant difference in polarity between the highly non-polar hexane and the more polar solute may limit solubility. |

Experimental Protocol for Solubility Determination

The following is a standardized experimental protocol for the quantitative determination of the solubility of Methyl 4-methoxy-3-methylbenzoate in an organic solvent.

Materials and Equipment

-

Methyl 4-methoxy-3-methylbenzoate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Calibrated pipettes and syringes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 4-methoxy-3-methylbenzoate to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium is reached. The solid phase should be present throughout this period.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the vials to stand undisturbed to let the excess solid settle.

-

For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette or syringe.

-

Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of Methyl 4-methoxy-3-methylbenzoate of known concentrations.

-

Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for Methyl 4-methoxy-3-methylbenzoate is sparse, a strong qualitative prediction of its solubility in common organic solvents can be made based on its chemical structure and the properties of analogous compounds. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for researchers and professionals in drug development and other scientific fields where this compound may be utilized.

References

Potential Biological Activity of Methyl 4-methoxy-3-methylbenzoate: A Technical Guide

Executive Summary

Methyl 4-methoxy-3-methylbenzoate is a small organic molecule for which specific biological activities have not been extensively reported. However, analysis of its structural analogs suggests potential for antimicrobial, cytotoxic, and cell signaling modulatory activities. This technical guide summarizes the known biological effects of closely related benzoate derivatives, provides detailed experimental protocols for assessing these activities, and visualizes key experimental workflows and signaling pathways. The insights presented herein are intended to serve as a foundational resource for initiating research into the pharmacological potential of Methyl 4-methoxy-3-methylbenzoate.

Inferred Biological Activities from Structurally Related Compounds

The biological potential of Methyl 4-methoxy-3-methylbenzoate can be extrapolated from the activities of compounds sharing its core benzoate structure with methoxy and methyl substitutions.

Potential Antimicrobial Activity

The isomeric acid, 3-Methoxy-4-methylbenzoic acid, has been reported to possess antibacterial properties.[1] This suggests that Methyl 4-methoxy-3-methylbenzoate may also exhibit antimicrobial effects. The mechanism of action for related benzoic acid derivatives often involves the disruption of bacterial cell membranes and interference with metabolic processes.

Potential Cytotoxic Activity

Studies on methyl benzoate and its derivatives have revealed cytotoxic effects against various human cell lines. For instance, Methyl benzoate has been evaluated for its cytotoxicity against human kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells.[2][3][4] This indicates that Methyl 4-methoxy-3-methylbenzoate could possess cytotoxic properties worthy of investigation for potential anticancer applications.

Potential Modulation of Cell Signaling Pathways

A structurally similar compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (a derivative of curcumin), has been shown to target the Akt/NF-κB signaling pathway, which is crucial in cell survival and proliferation, particularly in the context of prostate cancer.[5][6][7][8] This suggests that Methyl 4-methoxy-3-methylbenzoate might also interact with and modulate key intracellular signaling cascades.

Quantitative Data from Structurally Related Compounds

To provide a framework for potential efficacy, the following tables summarize quantitative data from studies on analogous compounds.

Table 1: Antimicrobial Activity of a Related Benzoic Acid Derivative

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [9] |

| Salmonella paratyphi A | 64 | [9] | |

| Salmonella typhimurium | 64 | [9] | |

| Salmonella typhi | 128 | [9] | |

| Salmonella paratyphi B | 128 | [9] |

Table 2: Cytotoxicity of Related Benzoate Esters

| Compound | Cell Line | LC50 Value | Reference |

| Methyl benzoate | HEK293 (human kidney) | >11 mM | [3][4] |

| CACO2 (human colon) | >11 mM | [3] | |

| SH-SY5Y (human neuroblastoma) | ~6.1 mM | [3] | |

| Ethyl benzoate | HEK293 | ~8 mM | [3] |

| Vinyl benzoate | HEK293 | ~5.4 mM | [3] |

Table 3: Antiglycation Activity of 4-Methoxybenzoylhydrazone Derivatives

| Compound Derivative | IC50 Value (µM) | Reference |

| 1 | 216.52 ± 4.2 | [10] |

| 3 | 289.58 ± 2.64 | [10] |

| 6 | 227.75 ± 0.53 | [10] |

| 7 | 242.53 ± 6.1 | [10] |

| 11 | 287.79 ± 1.59 | [10] |

| Rutin (Standard) | 294.46 ± 1.50 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are protocols for key experiments based on studies of related compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compound (Methyl 4-methoxy-3-methylbenzoate)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in MHB directly in the 96-well plate to achieve a range of concentrations.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment: WST-1 Assay

This protocol outlines the steps for evaluating the cytotoxic effects of a compound on cultured human cells.[3][4]

Materials:

-

Human cell line (e.g., HEK293)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Methyl 4-methoxy-3-methylbenzoate)

-

WST-1 reagent

-

96-well cell culture plates

-

DMSO

Procedure:

-

Cell Seeding: Seed approximately 4 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The viable cells will convert the WST-1 to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the LC50 value.

Western Blot Analysis for Akt/NF-κB Signaling Pathway

This protocol provides a method to investigate the effect of the test compound on key proteins in the Akt/NF-κB pathway.

Materials:

-

Cell line of interest (e.g., a prostate cancer cell line)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound for a designated time. Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the investigation of Methyl 4-methoxy-3-methylbenzoate's biological activity.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Workflow for WST-1 Cytotoxicity Assay.

Caption: Simplified Akt/NF-κB Signaling Pathway.

References

- 1. 3-Methoxy-4-methylbenzoic acid | 7151-68-0 | FM37499 [biosynth.com]

- 2. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Complex Systems Biology Approach in Connecting PI3K-Akt and NF-κB Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]

- 10. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-methoxy-3-methylbenzoate: A Technical Review for Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Key Benzoate Derivative

Methyl 4-methoxy-3-methylbenzoate and its isomers are benzoate derivatives that hold significance as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive review of the available scientific literature on Methyl 4-methoxy-3-methylbenzoate, with a comparative analysis of its closely related isomer, Methyl 3-methoxy-4-methylbenzoate, for which more extensive data is currently available. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for Methyl 4-methoxy-3-methylbenzoate is limited in publicly accessible literature, the properties of its isomer, Methyl 3-methoxy-4-methylbenzoate, are better documented. The structural similarity between these isomers suggests that their physical and chemical properties would be comparable.

Table 1: Physicochemical Properties of Methyl 3-methoxy-4-methylbenzoate

| Property | Value | Source |

| CAS Number | 3556-83-0 | Tokyo Chemical Industry Co., Ltd. |

| Molecular Formula | C₁₀H₁₂O₃ | Tokyo Chemical Industry Co., Ltd. |

| Molecular Weight | 180.20 g/mol | Tokyo Chemical Industry Co., Ltd. |

| Appearance | White to Almost white powder to crystal | Tokyo Chemical Industry Co., Ltd. |

| Purity | >98.0% (GC) | Tokyo Chemical Industry Co., Ltd. |

It is crucial to note that the CAS number for Methyl 4-methoxy-3-methylbenzoate is 70347-05-4 [1]. Researchers should exercise caution and verify the specific isomer being used in their experiments.

Synthesis and Experimental Protocols

Synthesis of Methyl 3-methoxy-4-methylbenzoate

A general synthesis pathway involves the reaction of 3-methoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude Methyl 3-methoxy-4-methylbenzoate can be further purified by column chromatography on silica gel or by recrystallization.[2]

A logical workflow for this synthesis is depicted in the following diagram:

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of synthesized compounds. While a complete dataset for Methyl 4-methoxy-3-methylbenzoate is not available, data for its isomer is presented below.

Table 2: Spectroscopic Data for Methyl 3-methoxy-4-methylbenzoate

| Data Type | Key Peaks / Signals | Source |

| ¹H NMR | Data not available in the reviewed sources. | |

| ¹³C NMR | Data not available in the reviewed sources. | |

| Mass Spectrum (MS) | Key fragments and molecular ion peak consistent with C₁₀H₁₂O₃. | NIST WebBook[3] |

| Infrared (IR) | Data not available in the reviewed sources. |

The NIST WebBook provides the mass spectrum for Methyl 4-methoxy-3-methylbenzoate, which can be used for its identification[3].

Biological Activity and Potential Applications in Drug Development

There is a notable lack of direct research into the biological activities of Methyl 4-methoxy-3-methylbenzoate. However, the precursor of its isomer, 3-methoxy-4-methylbenzoic acid, has been reported to possess antibacterial properties and serves as a key intermediate in the synthesis of various pharmaceuticals.[2] This suggests that its methyl ester derivative could also exhibit interesting biological activities or serve as a valuable scaffold in medicinal chemistry.

The structural motif of a substituted benzoic acid is prevalent in a wide range of therapeutic agents. Therefore, Methyl 4-methoxy-3-methylbenzoate and its isomers represent promising starting materials for the synthesis of novel drug candidates. Their functional groups, including the ester, methoxy, and methyl groups, offer multiple points for chemical modification to optimize pharmacological properties.

Given the absence of specific signaling pathway information for Methyl 4-methoxy-3-methylbenzoate, a hypothetical logical relationship for its potential role as a pharmaceutical intermediate is presented below.

Conclusion and Future Directions

Methyl 4-methoxy-3-methylbenzoate remains a compound with underexplored potential. While its isomer, Methyl 3-methoxy-4-methylbenzoate, has been synthesized and characterized to some extent, a significant information gap exists for the 4-methoxy-3-methyl isomer. Future research should focus on developing and documenting a robust synthesis protocol for Methyl 4-methoxy-3-methylbenzoate, followed by a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, screening for biological activities is warranted to uncover its potential as a lead compound or a versatile intermediate in the development of new therapeutic agents. The information provided on its isomer can serve as a valuable starting point for these investigations.

References

In-Depth Technical Guide: Safety and Handling of Methyl 4-methoxy-3-methylbenzoate

Disclaimer: Limited safety and toxicological data are available for Methyl 4-methoxy-3-methylbenzoate (CAS 70347-04-5). This guide incorporates data from the structurally similar compound, Methyl 4-methoxybenzoate (CAS 121-98-2), to provide a comprehensive overview of potential hazards and handling protocols. This information should be used as a guide and not as a substitute for a formal risk assessment.

This technical guide provides a detailed overview of the safety and handling of Methyl 4-methoxy-3-methylbenzoate for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of Methyl 4-methoxy-3-methylbenzoate.

| Property | Value | Source |

| CAS Number | 70347-04-5 | - |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | White solid or colorless liquid | - |

| Boiling Point | 563.55 K | [2] |

| Melting Point | 348.31 K | [2] |

| Octanol/Water Partition Coefficient (logP) | 1.790 | [2] |

Toxicological Data (Analog Data)

The following toxicological data is for the structural analog, Methyl 4-methoxybenzoate (CAS 121-98-2), and should be considered indicative of the potential hazards of Methyl 4-methoxy-3-methylbenzoate.

| Hazard Category | Classification | Source |

| Skin Corrosion/Irritation | Category 2 | [3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | [3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [3][4] |

Hazard Identification and GHS Classification (Analog Data)

Based on the data for Methyl 4-methoxybenzoate, the following GHS classification is anticipated.

| Hazard | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a chemical to cause skin irritation.[5][6]

Methodology:

-

Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in culture medium.[7][8]

-

Test Substance Application: A precise amount of Methyl 4-methoxy-3-methylbenzoate is applied topically to the surface of the RhE tissue.[8]

-

Exposure and Incubation: The tissue is exposed to the test substance for a defined period, typically 60 minutes.[8]

-

Rinsing and Post-Incubation: Following exposure, the tissues are thoroughly rinsed and transferred to fresh culture medium for a post-incubation recovery period of approximately 42 hours.[8]

-

Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. This measures the activity of mitochondrial dehydrogenase enzymes in viable cells.[7][8]

-

Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A reduction in cell viability below a specified threshold (typically ≤ 50%) indicates that the substance is an irritant.[7][8]

Acute Eye Irritation/Corrosion Test (OECD 405)

This in vivo test assesses the potential for a substance to cause eye irritation or damage.[9][10]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for this test.[11]

-

Initial Considerations: A weight-of-evidence analysis of existing data should be performed to avoid unnecessary animal testing.[9][10]

-

Test Substance Administration: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[9][10]

-

Observation: The eyes are examined for ocular reactions at specific intervals (1, 24, 48, and 72 hours) after administration.[11]

-

Scoring of Lesions: Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are graded and scored according to a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.[11]

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance following oral administration.[12]

Methodology:

-

Animal Selection: Typically, female rats are used.[12]

-

Sighting Study: An initial study is performed to determine the appropriate starting dose.

-

Dosing: Animals are dosed in a stepwise manner using fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[12]

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Endpoints: Key endpoints include mortality, clinical signs of toxicity, body weight changes, and findings from gross necropsy at the end of the study.

-

Classification: The substance is classified into a GHS category based on the dose at which evident toxicity or mortality is observed.

Signaling Pathways and Logical Relationships

Potential Metabolic Pathway

Benzoate and its derivatives can be metabolized in biological systems. In bacteria, for instance, benzoate can be degraded through aerobic pathways involving CoA derivatives.[10] While the specific metabolic pathway for Methyl 4-methoxy-3-methylbenzoate is not elucidated, a plausible initial step in mammals could involve ester hydrolysis followed by O-demethylation.

Caption: A potential initial metabolic pathway for Methyl 4-methoxy-3-methylbenzoate.

Experimental Workflow: In Vitro Skin Irritation Test

The following diagram illustrates the workflow for the in vitro skin irritation test as described in the experimental protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. chemeo.com [chemeo.com]

- 3. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. The aryl hydrocarbon receptor activator benzo[a]pyrene enhances vitamin D3 catabolism in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]

- 10. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-methoxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 4-methoxy-3-methylbenzoate, a valuable intermediate in the pharmaceutical industry, from 3-methoxy-4-methylbenzoic acid.[1] The primary method detailed is the Fischer-Speier esterification, a common and efficient method for the preparation of esters.

Introduction

Methyl 4-methoxy-3-methylbenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring methoxy and methyl groups on a benzoate backbone, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and development.[1] The synthesis from 3-methoxy-4-methylbenzoic acid is a straightforward esterification reaction, typically achieved by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Reaction Scheme

Caption: General reaction scheme for the Fischer esterification of 3-methoxy-4-methylbenzoic acid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Methyl 4-methoxy-3-methylbenzoate via different reported methods.

| Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |

| 3-methoxy-4-methylbenzoic acid | Methanol | Methanol | Acetyl Chloride | 36 hours | Not Specified | 98% | [2] |

| 3-methoxy-4-methylbenzoic acid | Methanol | Methanol | Sulfuric Acid | Several hours | Reflux | Not Specified | [3] |

| 3-hydroxy-4-methylbenzoic acid & 3-methoxy-4-methylbenzoic acid | Dimethyl sulphate, Potassium hydroxide | Water | None | 3.5 hours | 40°C | 97% | [4] |

Experimental Protocols

Method 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol is a standard and widely used method for the synthesis of methyl esters from carboxylic acids.[3][5][6][7][8][9][10]

Materials:

-

3-methoxy-4-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65°C) using a heating mantle or oil bath.[5] Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator.[7][11] c. Pour the residue into a separatory funnel containing water and an organic solvent like diethyl ether or ethyl acetate. d. Carefully neutralize any remaining acid by washing the organic layer with a saturated solution of sodium bicarbonate.[7] Be cautious of gas evolution (CO2). e. Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[7]

-